molecular formula C10H14N2O2 B1409119 Ethyl 2-(dicyanomethyl)-2-methylbutanoate CAS No. 1838150-36-9

Ethyl 2-(dicyanomethyl)-2-methylbutanoate

Cat. No. B1409119
CAS RN: 1838150-36-9
M. Wt: 194.23 g/mol
InChI Key: UMEHBPFWYVYJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(dicyanomethyl)-2-methylbutanoate, also known as 2-(dicyanomethyl)-2-methylbutanoic acid ethyl ester, is an organic compound that is used in the synthesis of various compounds. It is a colorless liquid with a strong odor and is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds and as a catalyst in various reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis of Bicyclic Tetrahydropyrans : Ethyl 2-(dicyanomethyl)-2-methylbutanoate can be utilized in the stereoselective synthesis of bicyclic oxygen heterocycles. This process, involving intramolecular Prins cyclisations, can create three new stereogenic centers in a single pot, exemplifying the compound's utility in complex organic syntheses (Elsworth & Willis, 2008).

Applications in Food and Beverage Industry

  • Contribution to Fruit Aroma : Ethyl 2-(dicyanomethyl)-2-methylbutanoate is a key contributor to the aroma of fruits. Research on apples has shown its significant role in the biosynthesis of aroma volatiles, particularly in the generation of ethyl 2-methylbutanoate, an ester contributing to fruit aroma (Rowan et al., 1996).

Sensory Evaluation in Wines

  • Role in Wine Aroma : The sensory characteristics of ethyl 2-(dicyanomethyl)-2-methylbutanoate in wines have been studied, revealing its role in the aroma profile of various wines. It’s specifically identified for its contribution to the fruity ester profile in wines (Gammacurta et al., 2018).

Biochemical Research and Synthesis

  • Chemo-Enzymatic Elaboration : Ethyl 2-(dicyanomethyl)-2-methylbutanoate has been used in chemo-enzymatic processes, particularly in the synthesis of compounds with quarternary chiral centers. This demonstrates its applicability in advanced synthetic and biochemical research (Akeboshi et al., 1998).

Environmental and Organoleptic Studies

  • Investigation of Solution Equilibria : Studies on the solution equilibria of related compounds, such as 2-ethyl-2-hydroxybutanoate, provide insights into the behavior of ethyl 2-(dicyanomethyl)-2-methylbutanoate in various solvents. This research is crucial for understanding the environmental and organoleptic properties of such compounds (Branca et al., 1993).

properties

IUPAC Name

ethyl 2-(dicyanomethyl)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-10(3,8(6-11)7-12)9(13)14-5-2/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHBPFWYVYJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C#N)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dicyanomethyl)-2-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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